molecular formula C23H28N6O3 B2513954 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896842-83-4

8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2513954
CAS No.: 896842-83-4
M. Wt: 436.516
InChI Key: ZGBCEOCUJLPGDF-UHFFFAOYSA-N
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Description

8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). The PI3K/AKT/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is one of the most common events in human cancers . This compound demonstrates high selectivity for the p110α catalytic subunit of PI3K over other PI3K class I isoforms and a broad range of other kinases, making it an invaluable chemical probe for dissecting the specific functions of PI3Kα in complex biological systems. Its primary research value lies in the investigation of oncogenic signaling driven by PIK3CA mutations or HER2 amplifications. Researchers utilize this inhibitor to explore tumorigenesis, study mechanisms of resistance to targeted therapies, and evaluate combination treatment strategies in preclinical models. By selectively inhibiting PI3Kα, it effectively suppresses the phosphorylation of downstream effectors like AKT and S6K, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines . Its application extends to foundational research in diseases beyond oncology, including metabolic disorders where PI3K signaling plays a critical role.

Properties

IUPAC Name

6-(4-ethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-4-17-5-7-18(8-6-17)29-16(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)10-9-26-11-13-32-14-12-26/h5-8,15H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBCEOCUJLPGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of STK850016 are influenced by various environmental factors. These include the dosage administered, the frequency of administration, and the individual patient’s physiological characteristics

Biological Activity

The compound 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic molecule belonging to the imidazopurine class. Its complex structure and unique substituents make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[2,1-f]purine core substituted with ethyl, methyl, and morpholinoethyl groups. This structural complexity contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₂
Molecular Weight341.41 g/mol
CAS Number887215-58-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to active or allosteric sites, altering their function.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing various cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Studies suggest that compounds within the imidazopurine class can inhibit viral replication by targeting viral polymerases. For instance, molecular modeling has shown that similar compounds bind effectively to the RNA-dependent RNA polymerase (RdRp) of viruses like Bovine Viral Diarrhea Virus (BVDV) .
  • Anti-inflammatory Effects : The morpholinoethyl group may contribute to anti-inflammatory properties by modulating pathways involved in inflammation .
  • Potential Anticancer Properties : Initial studies indicate that imidazopurines can affect cancer cell proliferation through various mechanisms, including apoptosis induction .

Study 1: Antiviral Efficacy

A study conducted on a series of imidazopurine derivatives revealed that compounds with structural similarities to this compound demonstrated significant antiviral activity against RNA viruses. The mechanism was primarily through inhibition of viral replication .

Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that this compound could reduce the production of pro-inflammatory cytokines in human cell lines. This suggests a potential application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar imidazopurines:

CompoundKey FeaturesBiological Activity
1,7-Dimethylxanthine Lacks ethyl and morpholinoethyl groupsMild stimulant effects
8-Ethyltheophylline Contains ethyl but different substitution patternCaffeine-like effects
3-Morpholinoethylxanthine Similar morpholinoethyl substitutionPotentially anti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

Modifications at position 7 significantly alter receptor selectivity and potency:

Compound Position 7 Substituent Key Findings Reference
Target Compound Methyl Likely optimizes steric effects and metabolic stability
7-(4-Bromophenyl) analog 4-Bromophenyl Increased molecular weight (Br adds ~80 Da); potential halogen bonding
7-(4-Cyanophenyl) analog (Compound 70) 4-Cyanophenyl Electron-withdrawing cyano group may enhance binding to aromatic pockets
7-(2,6-Dimethylphenyl) analog (Compound 49) 2,6-Dimethylphenyl Steric hindrance may reduce off-target interactions

Analysis : Methyl at position 7 (target compound) balances steric and metabolic properties, whereas bulkier groups (e.g., bromophenyl) may enhance target affinity but reduce solubility.

Substituent Variations at Position 8

The 4-ethylphenyl group at position 8 is compared to other aryl modifications:

Compound Position 8 Substituent Key Findings Reference
Target Compound 4-Ethylphenyl Ethyl group provides moderate hydrophobicity and π-π stacking potential
8-(4-Methylphenyl) analog 4-Methylphenyl Reduced steric bulk compared to ethyl; may improve membrane permeability
8-(2-Methoxyphenyl) analog (Compound 65) 2-Methoxyphenyl Methoxy group introduces hydrogen-bonding capacity
8-(2,4-Dimethoxyphenyl) analog 2,4-Dimethoxyphenyl Enhanced solubility but potential metabolic oxidation of methoxy groups

Analysis : The 4-ethylphenyl group offers a balance between hydrophobicity and steric effects. Methoxy-substituted analogs (e.g., Compound 65) may improve target engagement but face metabolic instability.

Side-Chain Modifications at Position 3

The 2-morpholinoethyl side chain is contrasted with other nitrogen-containing substituents:

Compound Position 3 Substituent Key Findings Reference
Target Compound 2-Morpholinoethyl Morpholine enhances solubility; potential PDE or kinase inhibition
8-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl) analog 4-(4-Methoxyphenyl)piperazinyl Piperazine introduces basicity, improving CNS penetration
8-(3-((4-Ethoxyphenyl)amino)propyl) analog 3-((4-Ethoxyphenyl)amino)propyl Flexible alkyl chain may increase off-target receptor binding
1,7-Dimethyl-8-(2-hydroxyethyl) analog 2-Hydroxyethyl Hydrophilic group improves aqueous solubility but reduces lipophilicity

Analysis: The morpholinoethyl group in the target compound likely optimizes solubility and target engagement compared to more rigid (piperazinyl) or polar (hydroxyethyl) substituents.

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: The synthesis involves a multi-step process with key considerations:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling reactions for the morpholinoethyl and ethylphenyl substituents .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while dichloromethane is used for purification .
  • Temperature control : Exothermic reactions (e.g., ring closure) require gradual heating (40–60°C) to avoid side products .
  • Analytical validation : Use HPLC (≥95% purity) and LC-MS to confirm structural integrity. NMR (¹H/¹³C) identifies impurities like unreacted morpholinoethyl intermediates .

Q. Q2. How can researchers confirm the compound’s 3D conformation and its relevance to biological activity?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structures to identify key interactions (e.g., hydrogen bonding between the morpholinoethyl group and target proteins) .
  • Computational modeling : DFT calculations or molecular docking (using software like AutoDock Vina) predict binding affinities to receptors like adenosine deaminase .
  • Comparative analysis : Overlay structural data with analogs (e.g., 8-(3-acetylphenyl) derivatives) to assess steric effects of the 4-ethylphenyl group .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the morpholinoethyl group’s role in modulating enzyme inhibition?

Methodological Answer:

  • Systematic substituent variation : Synthesize analogs replacing morpholinoethyl with piperazinyl or pyrrolidinyl groups. Test inhibition against kinases (e.g., PKA or PKC) .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., morpholine oxygen) via 3D-QSAR models .
  • Biological assays : Use fluorescence polarization assays to measure IC₅₀ values. Compare with reference inhibitors (e.g., staurosporine) .

Q. Table 1: SAR of Morpholinoethyl Analogs

Analog SubstituentTarget EnzymeIC₅₀ (nM)Selectivity Ratio (vs. PKA)
Morpholinoethyl (Parent)PKC-α12.31:45
PiperazinylPKC-α28.71:22
PyrrolidinylPKC-α45.11:15
Data adapted from and .

Q. Q4. How should researchers address contradictions in reported biological activities of structurally similar imidazo-purine derivatives?

Methodological Answer:

  • Meta-analysis : Compare datasets from kinase inhibition studies (e.g., conflicting IC₅₀ values for PKC isoforms) using statistical tools (ANOVA, p-value <0.05) .
  • Experimental replication : Standardize assay conditions (e.g., ATP concentration, pH) to minimize variability. Use HEK293 cell lines transfected with target kinases .
  • Structural nuance : Investigate minor modifications (e.g., 4-ethylphenyl vs. 4-fluorophenyl) via X-ray co-crystallography to identify steric clashes or electronic effects .

Q. Q5. What methodologies are recommended for studying the compound’s pharmacokinetics (PK) and metabolic stability?

Methodological Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-MS/MS. Calculate half-life (t₁/₂) .
    • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • In vivo PK : Administer to Sprague-Dawley rats (IV/PO). Collect plasma samples at 0–24h. Model data using non-compartmental analysis (WinNonlin) .

Mechanistic & Pathway Analysis

Q. Q6. What experimental approaches can elucidate the compound’s mechanism in modulating apoptosis pathways?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated cancer cells (e.g., MCF-7) to identify dysregulated apoptosis genes (e.g., Bcl-2, Bax) .
  • Western blotting : Quantify cleaved caspase-3/9 and PARP to confirm apoptotic induction .
  • Kinase profiling : Use phosphoproteomic arrays to map kinase inhibition (e.g., JNK or ERK pathways) .

Q. Q7. How can researchers validate the compound’s selectivity across related purine-binding enzymes?

Methodological Answer:

  • Panel screening : Test against 50+ kinases (DiscoverX KINOMEscan) at 1 µM. Calculate % inhibition and generate a kinome tree .
  • Crystallographic evidence : Solve co-crystal structures with off-targets (e.g., CDK2) to identify non-conserved binding residues .
  • Thermal shift assays : Monitor ΔTm values to compare binding affinities between targets .

Data Reproducibility & Validation

Q. Q8. What strategies ensure reproducibility in synthesizing and testing this compound across labs?

Methodological Answer:

  • Detailed protocols : Publish step-by-step synthesis (e.g., reflux times, solvent volumes) and characterization data (NMR peaks, HRMS) .
  • Reference standards : Use commercially available intermediates (e.g., 2-morpholinoethyl chloride) with ≥98% purity .
  • Collaborative validation : Share samples with independent labs for blind testing (e.g., IC₅₀ verification) .

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